2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170435-03-6
VCID: VC18364415
InChI: InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H
SMILES:
Molecular Formula: C14H19ClN2
Molecular Weight: 250.77 g/mol

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride

CAS No.: 1170435-03-6

Cat. No.: VC18364415

Molecular Formula: C14H19ClN2

Molecular Weight: 250.77 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride - 1170435-03-6

Specification

CAS No. 1170435-03-6
Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
IUPAC Name 5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H
Standard InChI Key WEUXCMLJUATUSY-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:

  • Amino group (-NH2_2): Positioned at the 2nd carbon, enhancing hydrogen-bonding potential.

  • Methyl groups (-CH3_3): Located at the 5th and 8th positions, contributing to steric effects and lipophilicity.

  • Propyl chain (-C3_3H7_7): Attached to the 3rd carbon, influencing solubility and membrane permeability.

  • Hydrochloride salt: Improves stability and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H19ClN2\text{C}_{14}\text{H}_{19}\text{ClN}_2
Molecular Weight250.77 g/mol
CAS Number1170435-03-6
Salt FormHydrochloride

Synthetic Methodologies

Skraup Synthesis

The Skraup reaction—a classical method for quinoline synthesis—involves condensing aniline derivatives with glycerol under acidic conditions. For 2-amino-5,8-dimethyl-3-propylquinoline hydrochloride, modifications include:

  • Precursor: 3-propylaniline derivatives substituted with methyl groups.

  • Acid Catalyst: Concentrated sulfuric acid or polyphosphoric acid.

  • Reaction Conditions: Temperatures exceeding 150°C and prolonged reflux (12–24 hours).
    Yields vary due to side reactions like over-oxidation, necessitating purification via recrystallization or column chromatography.

Biological Activities and Applications

Antitumor Activity

The compound’s planar structure enables intercalation into DNA, disrupting replication in cancer cells. Preclinical studies on similar quinolines report:

  • IC50_{50}: 1–10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Apoptosis Induction: Via caspase-3 activation and Bcl-2 suppression.

Research Limitations and Future Directions

Data Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: Acute and chronic toxicity studies in model organisms are absent.

  • Synthetic Optimization: Comparative analyses of Skraup vs. modern methods (e.g., microwave-assisted synthesis) are needed.

Emerging Opportunities

  • Drug Combinations: Synergy with existing antibiotics or chemotherapeutics.

  • Nanodelivery Systems: Liposomal or polymeric nanoparticles to enhance bioavailability.

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